

Berkeleylactone E: A Technical Analysis of its Activity Against Gram-Positive Bacteria

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Compound of Interest

Compound Name: Berkeleylactone E

Cat. No.: B15563012

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of **Berkeleylactone E**, a 16-membered macrolide, with a specific focus on Gram-positive bacteria. The Berkeleylactones are a family of novel antibiotic compounds originally isolated from a coculture of the fungi *Penicillium fuscum* and *P. camembertii/clavigerum*[1][2]. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates key concepts through structured diagrams to support ongoing research and development in the field of novel antibiotics.

Quantitative Assessment of Antibacterial Activity

Berkeleylactone E has been evaluated for its in vitro activity against a panel of Gram-positive bacteria, including multiple methicillin-resistant *Staphylococcus aureus* (MRSA) strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC), indicates that **Berkeleylactone E** possesses limited to moderate activity against these pathogens. Notably, its sibling compound, Berkeleylactone A, exhibits significantly more potent activity in the same assays, suggesting it is the most powerful antibiotic within this structural class discovered to date[3].

The antibacterial spectrum of the berkeleylactone family, including **Berkeleylactone E**, is specific to Gram-positive bacteria; no activity has been observed against Gram-negative bacteria[1][3].

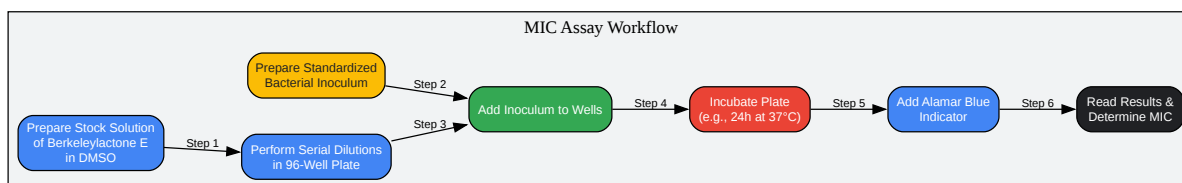
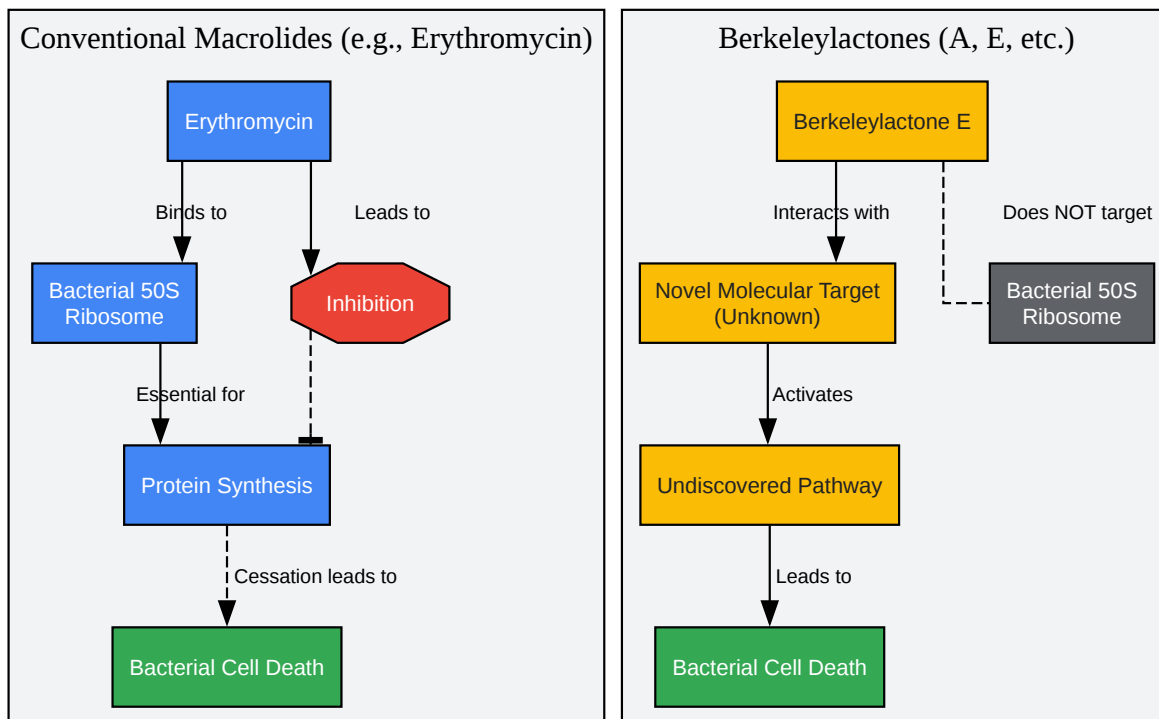
Table 1: Minimum Inhibitory Concentrations (MIC) of **Berkeleylactone E** Against Gram-Positive Bacteria

| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |
|--|-------------------------------|-------------|-----------|
| Staphylococcus aureus (NRS-123) | MRSA | 125 | 45 |
| Staphylococcus aureus (NRS-100) | MRSA | >250 | >90 |
| Staphylococcus aureus (Mu50) | MRSA, Vancomycin-Intermediate | >250 | >90 |
| Staphylococcus aureus (NRS-70) | MRSA | >250 | >90 |
| Bacillus anthracis (RA3) | Spore-forming | >250 | >90 |
| Streptococcus pyogenes (9546) | Group A Strep | >250 | >90 |

Data sourced from Stierle, et al.[3]. The ">" symbol indicates that no significant inhibition was observed at the highest concentration tested.

Postulated Mechanism of Action

A significant finding in the study of the berkeleylactone family is their novel mode of action, which distinguishes them from conventional macrolide antibiotics like erythromycin. Standard macrolides function by binding to the 50S ribosomal subunit and inhibiting protein synthesis[3][4]. However, mode of action studies, including toeprinting assays and cell-free translation experiments, have demonstrated that Berkeleylactone A does not target the ribosome or inhibit protein synthesis[1][2][4]. While the precise molecular target of the berkeleylactones remains to be fully elucidated, it is clear they operate via a different pathway.



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